N-(3,4-dimethoxyphenyl)-2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}acetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. The presence of both indole and thiazolidine moieties within its structure contributes to its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide typically involves multi-step organic reactions. One common approach includes the condensation of 3,4-dimethoxyaniline with a suitable indole derivative, followed by cyclization with a thiazolidine precursor under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with cellular receptors, while the thiazolidine ring may modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide
- N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide
Uniqueness
The uniqueness of N-(3,4-dimethoxyphenyl)-2-{2,4’-dioxo-3’-phenyl-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl}acetamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2',4-dioxo-3-phenylspiro[1,3-thiazolidine-2,3'-indole]-1'-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-33-21-13-12-17(14-22(21)34-2)27-23(30)15-28-20-11-7-6-10-19(20)26(25(28)32)29(24(31)16-35-26)18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNBENJRMLMXBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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